Regioisomeric Differentiation: 4-Chloromethyl vs. 5-Chloromethyl Substitution Pattern
The target compound is the 4-chloromethyl regioisomer (CAS 2091140-09-7), whereas the 5-chloromethyl analog (CAS 2091705-25-6) positions the electrophilic center at the C5 carbon adjacent to the N1-fluoroethyl group . In pyrazole chemistry, the 4-position experiences distinct electronic effects from the flanking C3-CF₃ and C5-H (or substituent) groups compared to the 5-position which is directly adjacent to the N1 substituent. This regioisomeric difference fundamentally alters the steric environment and electronic character of the chloromethyl group, producing different reactivity in nucleophilic substitution and cross-coupling reactions. Both compounds share identical molecular formula (C₇H₇ClF₄N₂) and molecular weight (230.59 g/mol), making analytical differentiation by standard LC-MS challenging, yet their synthetic outcomes are non-interchangeable [1].
| Evidence Dimension | Substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 4-chloromethyl substitution (CAS 2091140-09-7); MW 230.59 g/mol |
| Comparator Or Baseline | 5-chloromethyl substitution (CAS 2091705-25-6); MW 230.59 g/mol |
| Quantified Difference | Regioisomeric; no direct comparative bioassay or reactivity data publicly available. Structural inference: distinct steric and electronic environment at reactive center. |
| Conditions | N/A — class-level structural comparison |
Why This Matters
Procurement of the incorrect regioisomer yields structurally isomeric but functionally distinct downstream products, invalidating structure-activity relationship studies and patent composition-of-matter claims.
- [1] Chemsrc, 5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole, CAS 2091705-25-6. View Source
